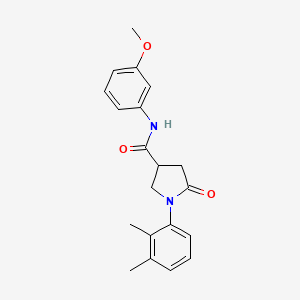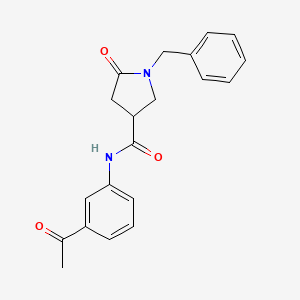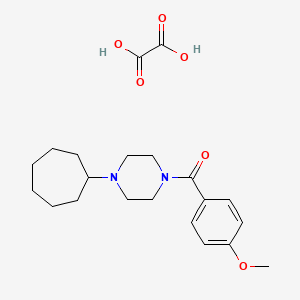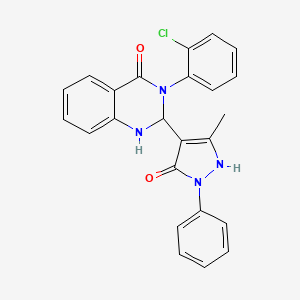
1-(2,3-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves reactions like Hantzsch condensation or acylation. For instance, similar compounds have been synthesized through reactions promoted by microwave irradiation in solvent-free conditions or via acyl chlorides (Wenwen Zhang, Ning Pan, Qingjian Liu, 2009) (A. Bijev, P. Ravula, K. C. Gulipalli, Srinivas Endoori, P. K. R. Cherukumalli, Narendra Sharath Chandra Jn, N. Seelam, 2019).
Molecular Structure Analysis
The molecular structure and conformation of related compounds are often investigated using techniques like X-ray analysis and AM1 molecular orbital methods. These studies reveal insights into the planarity of molecular rings and the conformational stability of the compound (Surajit Banerjee, A. K. Mukherjee, D. Goswami, A. De, M. Helliwell, 2002).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, such as cyclization and acylation, leading to the formation of new chemical structures with diverse properties. For example, cyclization reactions have been observed in the synthesis of similar compounds (M. Hublikar, P. Dixit, Vikas D. Kadu, Sachin P. Shirame, Dattatraya G. Raut, R. Bhosale, S. Jadhav, 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be significantly influenced by their molecular arrangement and intermolecular interactions. Investigations into crystal chemistry provide valuable insights into these aspects (J. Malone, C. M. Murray, G. Dolan, R. Docherty, A. Lavery, 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the functional groups present in the compound. Studies on related compounds have shown that different substituents and modifications can significantly alter these properties (I. Yavari, M. Aghazadeh, M. Tafazzoli, 2002).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-6-4-9-18(14(13)2)22-12-15(10-19(22)23)20(24)21-16-7-5-8-17(11-16)25-3/h4-9,11,15H,10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLIMAALTBYIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B4014131.png)
![N-phenyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B4014137.png)
![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4014145.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4014152.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4014159.png)


![2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4014166.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-butylphenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B4014179.png)
![benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4014186.png)
![3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4014222.png)
